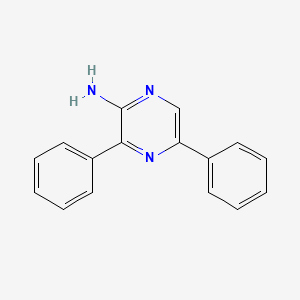

2-Amino-3,5-diphenylpyrazine

描述

2-Amino-3,5-diphenylpyrazine is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-3,5-diphenylpyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound has been achieved through various methods, including dehydrogenative coupling processes. For instance, a study demonstrated the synthesis of pyrazine derivatives using ammonia as a nitrogen source in a reaction involving 1,2-diols under specific conditions, leading to high yields of various pyrazines, including this compound .

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit notable antimicrobial activity. A study highlighted that compounds structurally related to this compound showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Notably, it was effective against cervical cancer cells when tested in a controlled environment .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. In experiments involving neuronal cell cultures, the compound exhibited the ability to mitigate oxidative stress and promote cell survival under neurotoxic conditions. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity in HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The compound was shown to induce apoptosis through caspase activation pathways .

Table of Biological Activities

科学研究应用

Medicinal Chemistry Applications

2-Amino-3,5-diphenylpyrazine has shown promise as a pharmacological agent due to its biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound can act as inhibitors of serine/threonine protein kinases, particularly the Aurora kinases (A and B). These kinases play crucial roles in cell division and are implicated in various cancers. A specific derivative exhibited significant antiproliferative effects against several cancer cell lines, including HeLa and HepG2, with IC50 values indicating potent activity .

- Prostaglandin Receptor Agonism : The compound has been linked to agonistic activity on prostaglandin I2 (PGI2) receptors, which are involved in vasodilation and inhibition of platelet aggregation. This property suggests potential applications in treating conditions like pulmonary hypertension and cardiovascular diseases .

Biological Evaluation

The biological evaluation of this compound derivatives has revealed several important insights:

- Inhibition of Kinases : A study highlighted the synthesis of 3,5-disubstituted derivatives that inhibited Aurora kinases effectively. The most promising compound demonstrated strong antiproliferative activity and induced cell cycle arrest in the G2/M phase .

- Antioxidant Properties : Some pyrazine derivatives have been reported to exhibit antioxidant properties, which may contribute to their anticancer effects by mitigating oxidative stress within cells .

Industrial Applications

Beyond medicinal uses, this compound has potential industrial applications:

- Materials Science : The compound's unique structure may allow it to serve as a precursor for synthesizing advanced materials with specific electronic or optical properties .

Case Studies

Several studies exemplify the applications of this compound:

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution reactions under alkaline conditions. For example, in the presence of alkyl halides or acyl chlorides, it undergoes alkylation or acylation to form secondary amines or amides, respectively.

Example Reaction with Isopropylamine

In a dioxane solvent under basic conditions (e.g., K₂CO₃), 2-amino-3,5-diphenylpyrazine reacts with isopropyl bromide to yield N-isopropyl-2-amino-3,5-diphenylpyrazine. This reaction is analogous to methods used in diphenylpyrazine derivative synthesis .

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds, forming Schiff bases or heterocyclic systems.

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives:

This reactivity is consistent with pyrazine derivatives’ behavior in Maillard-like reactions .

Metal-Catalyzed Coupling Reactions

The phenyl groups enable participation in cross-coupling reactions. A manganese-based catalyst (e.g., Mn(Acr-PNPPh)(CO)₂Br) facilitates dehydrogenative coupling with β-amino alcohols to form extended pyrazine frameworks .

Optimized Conditions for Coupling

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Mn Complex | KH | Toluene | 150°C | 95% |

| Data adapted from dehydrogenative coupling studies of β-amino alcohols . |

Diazotization

The amino group undergoes diazotization with nitrous acid (HNO₂) in acidic media, forming diazonium salts. These intermediates participate in Sandmeyer reactions to introduce halogens or other substituents.

Example

Oxidation

Oxidation with hydrogen peroxide or mCPBA converts the amino group to a nitro group, yielding 2-nitro-3,5-diphenylpyrazine.

Comparative Reactivity with Analogues

Key differences in reactivity between this compound and its analogues are summarized below:

Synthetic Methodologies

属性

IUPAC Name |

3,5-diphenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFKFJFNQTWPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436550 | |

| Record name | 2-Amino-3,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-70-6 | |

| Record name | 3,5-Diphenyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。